molecular formula C22H27ClN2O3 B608801 Macusine C chloride CAS No. 2697-31-6

Macusine C chloride

Cat. No.: B608801
CAS No.: 2697-31-6
M. Wt: 402.92
InChI Key: XZCJRBLVMDQZHO-CEXPNPHSSA-M
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Description

Macusine C chloride is an indole alkaloid isolated from the bark of Rauvolfia reflexa, a plant studied for its bioactive compounds . These structural features are critical for its biological activity, particularly its cholinesterase inhibitory properties.

Properties

CAS No.

2697-31-6

Molecular Formula

C22H27ClN2O3

Molecular Weight

402.92

IUPAC Name

Sarpaganium, 17-hydroxy-16-(methoxycarbonyl)-4-methyl-, chloride

InChI

InChI=1S/C22H27N2O3.ClH/c1-4-13-11-24(2)18-10-16(13)22(12-25,21(26)27-3)19(24)9-15-14-7-5-6-8-17(14)23-20(15)18;/h4-8,16,18-19,23,25H,9-12H2,1-3H3;1H/q+1;/p-1/b13-4-;/t16-,18-,19-,22-,24-;/m0./s1

InChI Key

XZCJRBLVMDQZHO-CEXPNPHSSA-M

SMILES

C/C=C1C[N@+]2(C)[C@H]3Cc4c([C@@H]2C[C@@H]/1[C@@]3(C(OC)=O)CO)[nH]c5c4cccc5.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Macusine C chloride

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Similarities

Macusine C chloride shares structural homology with other indole alkaloids from Rauvolfia reflexa, including:

  • Rauvolfine C (1) : Contains a β-carboline core with a methoxycarbonyl group.
  • Macusine B (3) : Features a 3-methyl-10,11-dimethoxy-6-methoxycarbonyl-β-carboline structure.
  • Rescinnamine (7) : A bisindole alkaloid with additional aromatic substitutions.

These compounds differ in substituent patterns, which influence their interactions with cholinesterase enzymes. For example, the methoxy groups in Macusine B enhance hydrophobic interactions with enzyme active sites, while rescinnamine’s bisindole structure allows dual binding modes .

Cholinesterase Inhibitory Activity

The inhibitory potency (IC50) of this compound and related compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is summarized below:

Compound IC50 (AChE, µM) IC50 (BChE, µM) Key Structural Features
Rauvolfine C (1) 73.23 68.90 Methoxycarbonyl substitution
Macusine B (3) 42.15 55.67 3-methyl, 10,11-dimethoxy groups
Undulifoline (5) 28.34 37.89 Linear alkyl chain substitution
Rescinnamine (7) 8.06 10.45 Bisindole structure with aromatic rings

Key Findings :

  • Rescinnamine (7) is the most potent inhibitor due to its bisindole scaffold, enabling dual hydrophobic and hydrogen-bonding interactions with both AChE and BChE .
  • Macusine B (3) exhibits moderate activity, attributed to its methoxy groups enhancing hydrophobic binding .
  • Structural simplicity in rauvolfine C (1) correlates with lower potency, highlighting the importance of substituent complexity .

Molecular Docking Insights

Molecular docking studies reveal distinct interaction mechanisms:

  • Macusine B (3) : Binds to AChE’s peripheral anionic site via methoxy group interactions .
  • Rescinnamine (7) : Engages both the catalytic triad and acyl-binding pocket of BChE through π-π stacking and hydrogen bonds .

Chemoinformatics and Database Resources

PubChem and EnvironmentalChemistry.com offer identifiers and safety profiles for related compounds, such as guanidine hydrochloride (a structurally distinct cholinesterase inhibitor) .

Q & A

Q. What spectroscopic and chromatographic methods are critical for confirming the structural identity of Macusine C chloride?

To confirm the structure of this compound, researchers should employ a combination of 1D/2D NMR (e.g., 1H^1H, 13C^{13}C, COSY, HMBC) to elucidate the indole alkaloid backbone and substituents, mass spectrometry (MS) for molecular weight validation, and infrared (IR) spectroscopy to identify functional groups like amines or chlorides. Chromatographic purity validation via HPLC or TLC is essential to rule out co-eluting impurities. For novel derivatives, X-ray crystallography may resolve stereochemical ambiguities. These protocols align with methodologies used for structurally related alkaloids like Macusine B .

Q. How should researchers design initial bioactivity screens for this compound?

Begin with cell-based assays (e.g., cytotoxicity using HCT-116 or similar lines) to assess anticancer potential, reporting IC50_{50} values with triplicate measurements and appropriate controls (e.g., cisplatin). For enzyme inhibition (e.g., cholinesterase), use spectrophotometric assays to monitor substrate conversion rates, ensuring pH and temperature standardization. Include positive controls (e.g., galantamine for AChE inhibition) and validate results with dose-response curves. Detailed protocols should follow guidelines for reproducibility, as outlined in chemistry journal experimental sections .

Q. What extraction and isolation strategies optimize the yield of this compound from natural sources?

Use polar solvents (methanol/ethanol-water mixtures) for initial plant extraction, followed by liquid-liquid partitioning (e.g., ethyl acetate vs. aqueous layers) to concentrate alkaloids. Employ column chromatography (silica gel or Sephadex LH-20) with gradient elution (hexane:EtOAc:MeOH) for fractionation. Final purification may require preparative HPLC with C18 columns. Document yields at each step to identify bottlenecks, referencing isolation workflows for Macusine B and related indole alkaloids .

Q. How can researchers ensure compound stability during storage and handling?

Store this compound in anhydrous, light-protected vials at -20°C under inert gas (argon/nitrogen) to prevent oxidation. Conduct stability assays via periodic HPLC analysis to detect degradation products. For biological assays, prepare fresh stock solutions in DMSO, ensuring residual solvent concentrations do not exceed 0.1% in final treatments to avoid cytotoxicity artifacts .

Q. What are the key steps to validate the purity of synthesized or isolated this compound?

Combine HPLC purity analysis (≥95% peak area) with elemental analysis (C, H, N, Cl) to confirm stoichiometry. Use melting point determination and optical rotation (if chiral) to compare with literature values. For novel analogs, high-resolution MS (HRMS) is mandatory to verify molecular formulas .

Advanced Research Questions

Q. How can molecular docking studies elucidate the interaction between this compound and target enzymes like AChE/BChE?

Perform docking simulations (e.g., AutoDock Vina) using crystallographic enzyme structures (PDB IDs: 4EY7 for AChE, 1P0I for BChE). Prioritize hydrophobic pockets and catalytic triads for ligand placement. Validate results with molecular dynamics (MD) simulations to assess binding stability. Compare binding modes with known inhibitors (e.g., donepezil) to identify unique interactions. For accuracy, calibrate force fields and solvation parameters using published protocols .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

Systematically evaluate variables:

  • Cell culture conditions (e.g., serum concentration, passage number).
  • Compound solubility (use DLS to confirm nanoaggregate formation).
  • Assay endpoints (MTT vs. ATP-based viability assays).
    Replicate studies with independent batches of this compound and include positive/negative controls . Cross-validate findings using orthogonal assays (e.g., apoptosis markers via flow cytometry alongside cytotoxicity data) .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?

Modify key regions:

  • Indole core : Introduce halogenation or methoxy groups to enhance lipophilicity.
  • Side chains : Explore alkylation or glycosylation to improve bioavailability.
    Test analogs in parallel using high-throughput screening (e.g., 96-well plates) and correlate substituent effects with activity. Use QSAR models to predict physicochemical properties (logP, polar surface area) and prioritize candidates .

Q. What in vivo models are appropriate for evaluating the pharmacokinetics and toxicity of this compound?

Use rodent models for acute toxicity (OECD 423 guidelines) and pharmacokinetic profiling (plasma t1/2_{1/2}, Cmax_{max} via LC-MS/MS). For neuroactive compounds, employ behavioral assays (e.g., Morris water maze for cognitive effects). Include histopathological analysis of major organs to assess safety. Reference protocols from studies on structurally related alkaloids .

Q. How should researchers address discrepancies between in silico predictions and experimental bioactivity data?

Re-analyze docking parameters:

  • Protonation states (use MarvinSketch at physiological pH).
  • Conformational flexibility (generate multiple ligand conformers).
    Experimentally validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . If disparities persist, investigate off-target effects using kinome-wide profiling or transcriptomic analysis .

Q. Methodological Resources

  • Structural Analysis : NMR/MS workflows .
  • Bioassays : Cholinesterase inhibition protocols , cytotoxicity guidelines .
  • Data Validation : Replication standards , error analysis frameworks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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